molecular formula C7H12N4O B1451053 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1177272-66-0

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1451053
CAS No.: 1177272-66-0
M. Wt: 168.2 g/mol
InChI Key: XVABQBAMZSUCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are influenced by the electronic and steric properties of the pyrazole ring and its substituents .

Comparison with Similar Compounds

  • 1-Methyl-3-ethyl-1H-pyrazole-4-carbohydrazide
  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal activities.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Candida albicans0.15 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cells (A549) with an IC50 value of approximately 49.85 μM .

Cell Line IC50 (μM)
A549 (lung cancer)49.85
MCF-7 (breast cancer)62.30
HeLa (cervical cancer)55.10

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. Studies indicate that this compound can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes.

Compound COX-2 Inhibition (%)
This compound71%
Celecoxib22%

This significant inhibition suggests its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against various pathogens, confirming its broad-spectrum activity .
  • Cytotoxicity Studies : Research indicated significant cytotoxic effects on different cancer cell lines, highlighting its potential in oncology .
  • Inflammation Models : In vivo models demonstrated reduced inflammation markers when treated with this compound, supporting its therapeutic use .

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVABQBAMZSUCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673681
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177272-66-0
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 3
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.